molecular formula C20H25N3O4 B5523971 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide

Cat. No.: B5523971
M. Wt: 371.4 g/mol
InChI Key: JRSSHRWEACGHLJ-HYARGMPZSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a hydrazide functional group, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-[(4-methoxyphenyl)amino]butanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using automated reactors and continuous flow systems. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Electrophiles: Nitric acid (HNO3), bromine (Br2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of the hydrazide group can produce 4-[(4-methoxyphenyl)amino]butylamine .

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. Additionally, the methoxy and hydrazide groups can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide is unique due to its specific combination of methoxy and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(4-methoxyanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-25-17-9-7-16(8-10-17)21-12-4-5-20(24)23-22-14-15-6-11-18(26-2)19(13-15)27-3/h6-11,13-14,21H,4-5,12H2,1-3H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSSHRWEACGHLJ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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